molecular formula C8H8O3 B12425925 Dopal-D5

Dopal-D5

Cat. No.: B12425925
M. Wt: 157.18 g/mol
InChI Key: IADQVXRMSNIUEL-DUGDOUCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dopal-D5, also known as deuterated Dopal, is a deuterium-labeled analogue of Dopal. It is a stable isotope-labeled compound used primarily in scientific research. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly impact the pharmacokinetic and metabolic profiles of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dopal-D5 involves the incorporation of deuterium into the Dopal molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Dopal-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Dopal-D5 exerts its effects through its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it is primarily used as a tracer to study the metabolism and pharmacokinetics of Dopal. The incorporation of deuterium can alter the rate of metabolic reactions, providing insights into the metabolic pathways and the role of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can affect the pharmacokinetic and metabolic profiles, making it a valuable tool for studying metabolic pathways and drug metabolism .

Properties

Molecular Formula

C8H8O3

Molecular Weight

157.18 g/mol

IUPAC Name

2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetaldehyde

InChI

InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2/i1D,2D,3D2,5D

InChI Key

IADQVXRMSNIUEL-DUGDOUCXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C=O)[2H])O)O)[2H]

Canonical SMILES

C1=CC(=C(C=C1CC=O)O)O

Origin of Product

United States

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